molecular formula C21H23N3O2S2 B2963328 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 421577-96-0

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2963328
CAS No.: 421577-96-0
M. Wt: 413.55
InChI Key: QCPQGHLHIYLDOF-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The allyl and ethyl groups could potentially be involved in reactions, and the thieno[2,3-d]pyrimidin ring could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic ring would all play a role .

Scientific Research Applications

Antimicrobial Activity

A study by Hossan et al. (2012) discusses the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds exhibit significant antimicrobial activity, suggesting potential for the development of new antimicrobial agents (Hossan et al., 2012).

Anti-HIV-1 Activity

Research by Danel, Pedersen, and Nielsen (1998) explored the anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Some of these compounds demonstrated activity against HIV-1, highlighting their potential as antiretroviral agents (Danel, Pedersen, & Nielsen, 1998).

Synthesis of Novel Compounds

Gangjee, Qiu, and Kisliuk (2004) reported the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines. These compounds were evaluated as potential thymidylate synthase inhibitors, with implications for antitumor therapy (Gangjee, Qiu, & Kisliuk, 2004).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, or investigating its mechanism of action .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-5-9-24-20(26)16-11-15(6-2)28-19(16)23-21(24)27-12-18(25)22-17-10-13(3)7-8-14(17)4/h5,7-8,10-11H,1,6,9,12H2,2-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPQGHLHIYLDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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